

Technical Support Center: T-1105 (Favipiravir) In Vitro Resistance Mutation Selection

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **T-1105**

Cat. No.: **B1682577**

[Get Quote](#)

This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering issues with the in vitro selection of **T-1105** (also known as favipiravir or T-705) resistant viral mutants.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of **T-1105**?

A1: **T-1105** is a broad-spectrum antiviral agent that, after intracellular conversion to its active form, **T-1105** ribofuranosyl-5'-triphosphate (T-705RTP), acts as a purine analogue.^[1] It selectively inhibits the RNA-dependent RNA polymerase (RdRP) of many RNA viruses, including influenza virus, leading to the termination of viral RNA synthesis.^[1] Another key antiviral mechanism is lethal mutagenesis, where the incorporation of **T-1105** into the viral genome induces a high rate of mutations, resulting in a nonviable viral phenotype.^[2]

Q2: Is it difficult to select for **T-1105** resistant mutants in vitro?

A2: Early laboratory studies often reported a lack of emergence of resistant viruses, suggesting a high barrier to resistance.^{[3][4][5][6]} This is partly attributed to its mechanism of lethal mutagenesis.^[2] However, subsequent studies have successfully selected for resistant mutants, indicating that it is possible under specific experimental conditions.^{[3][4][5][6]}

Q3: What are the known resistance mutations to **T-1105** in influenza virus?

A3: The primary resistance mutation identified in vitro is a lysine-to-arginine substitution at position 229 (K229R) in the PB1 subunit of the influenza virus RNA-dependent RNA polymerase.[3][4][5][6] This mutation has been shown to confer resistance across different influenza A virus strains.[3][6]

Q4: Does the primary resistance mutation affect viral fitness?

A4: Yes, the K229R mutation in the PB1 subunit comes with a fitness cost, leading to decreased polymerase activity and reduced viral growth.[3][4][5] This fitness cost can be compensated for by a secondary mutation, such as a proline-to-leucine substitution at position 653 (P653L) in the PA subunit of the polymerase.[3][4][5]

Troubleshooting Guide

This guide addresses common issues encountered during in vitro selection of **T-1105** resistant mutants.

Problem	Possible Cause(s)	Suggested Solution(s)
No resistant virus emerges after multiple passages.	The starting drug concentration is too high, leading to complete inhibition of viral replication and preventing the selection of mutants.	Start the selection process with a T-1105 concentration at or slightly above the EC50 value for the parental virus. Gradually increase the drug concentration in subsequent passages. [7]
The multiplicity of infection (MOI) is too low, reducing the initial genetic diversity of the viral population.	Use a higher initial MOI to increase the probability of pre-existing resistant variants in the population. [8] [9]	
The mechanism of lethal mutagenesis is preventing the emergence of viable resistant viruses. [2]	Consider using a lower, less mutagenic concentration of T-1105 for initial passages to allow for the selection of resistance mutations without immediately killing the virus population.	
Selected virus shows only a minor shift in susceptibility to T-1105.	Only a single resistance mutation with a high fitness cost has been selected.	Continue passaging the virus under drug pressure to select for compensatory mutations that can restore viral fitness and potentially increase the level of resistance. [3] [4]
The phenotypic assay is not sensitive enough to detect the change in susceptibility.	Use multiple types of phenotypic assays for confirmation, such as plaque reduction, yield reduction, and focus inhibition assays. [10] [11]	
Difficulty confirming resistance genotypically.	The resistance mutation is not one of the commonly reported ones (e.g., PB1 K229R).	Perform whole-genome sequencing of the resistant virus to identify novel mutations in the polymerase

complex (PB1, PB2, PA) or other viral genes that may contribute to resistance.

The resistant population is mixed, and the resistance mutation is not the dominant genotype.

Plaque-purify the resistant virus population to isolate and sequence individual viral clones.

Quantitative Data Summary

Table 1: In Vitro Activity of T-1105 (Favipiravir) Against Influenza Viruses

Virus Strain	Cell Line	Assay Type	EC50 (µM)	Reference
Seasonal H1N1 (A/Brisbane/59/2007)	MDCK	Plaque Reduction	17.05	[2]
Seasonal H1N1 (A/New Jersey/15/2007)	MDCK	Plaque Reduction	15.07	[2]
Pandemic H1N1 (A/Denmark/524/2009)	MDCK	Plaque Reduction	15.54	[2]
Pandemic H1N1 (A/Denmark/528/2009)	MDCK	Plaque Reduction	11.36	[2]
Various Influenza A and B strains	MDCK	Plaque Reduction	0.19 - 22.48	[10]

Table 2: Key Amino Acid Substitutions Conferring Resistance to T-1105 in Influenza A Virus

Gene	Amino Acid Substitution	Effect	Fitness Cost	Compensatory Mutation	Reference
PB1	K229R	Confers resistance to T-1105	Yes, reduced polymerase activity	PA P653L	[3][4][5]
PA	P653L	Restores viral fitness	No, compensatory	-	[3][4][5]

Experimental Protocols

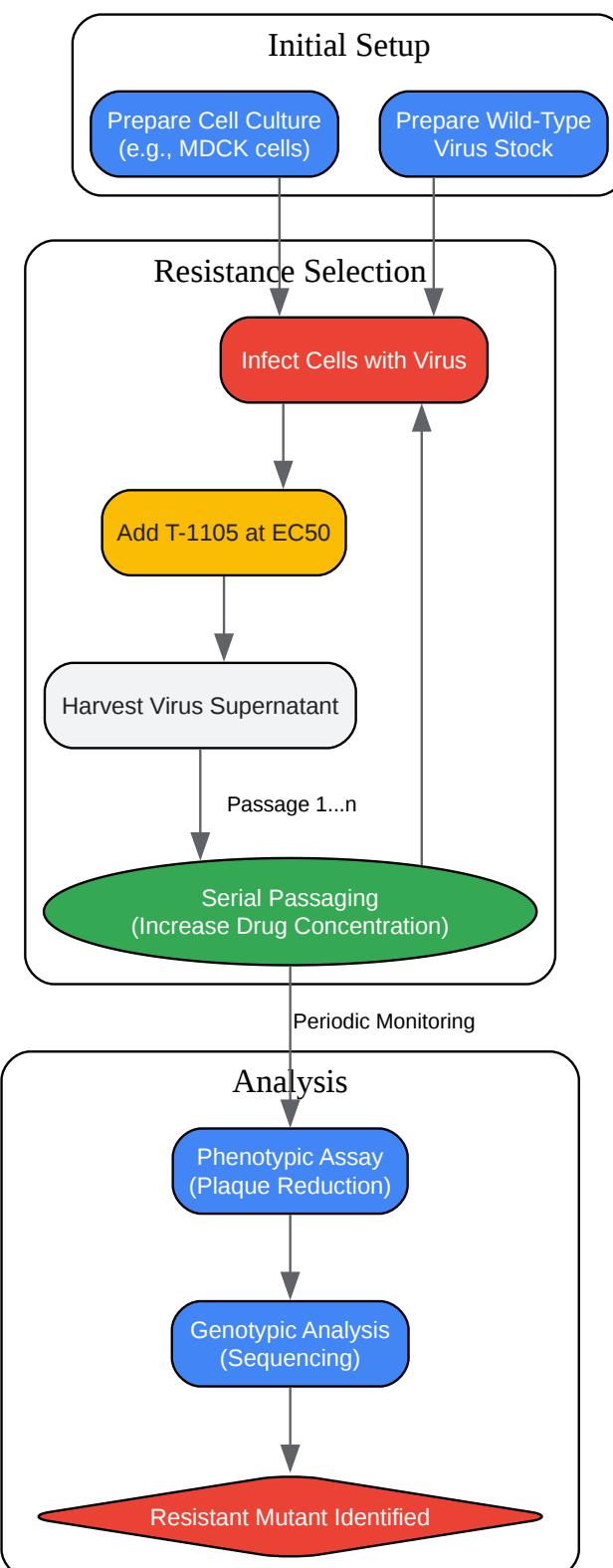
Protocol 1: In Vitro Selection of T-1105 Resistant Virus by Serial Passage

This protocol describes a general method for selecting antiviral resistance in cell culture.[7]

- Cell and Virus Preparation:
 - Culture a suitable cell line (e.g., Madin-Darby Canine Kidney - MDCK cells for influenza virus) in appropriate growth medium.
 - Prepare a stock of the wild-type virus to be used for the selection.
- Initial Infection and Drug Treatment:
 - Seed cells in multiple culture vessels (e.g., T-25 flasks).
 - Infect the cells with the virus at a defined multiplicity of infection (MOI). Both low MOI (e.g., 0.01) and high MOI (e.g., 1) can be used.[8][9]
 - After a 1-hour adsorption period, remove the virus inoculum and add medium containing **T-1105** at a concentration near the EC50 value. Also, maintain a parallel culture without the drug as a control.
- Serial Passaging:

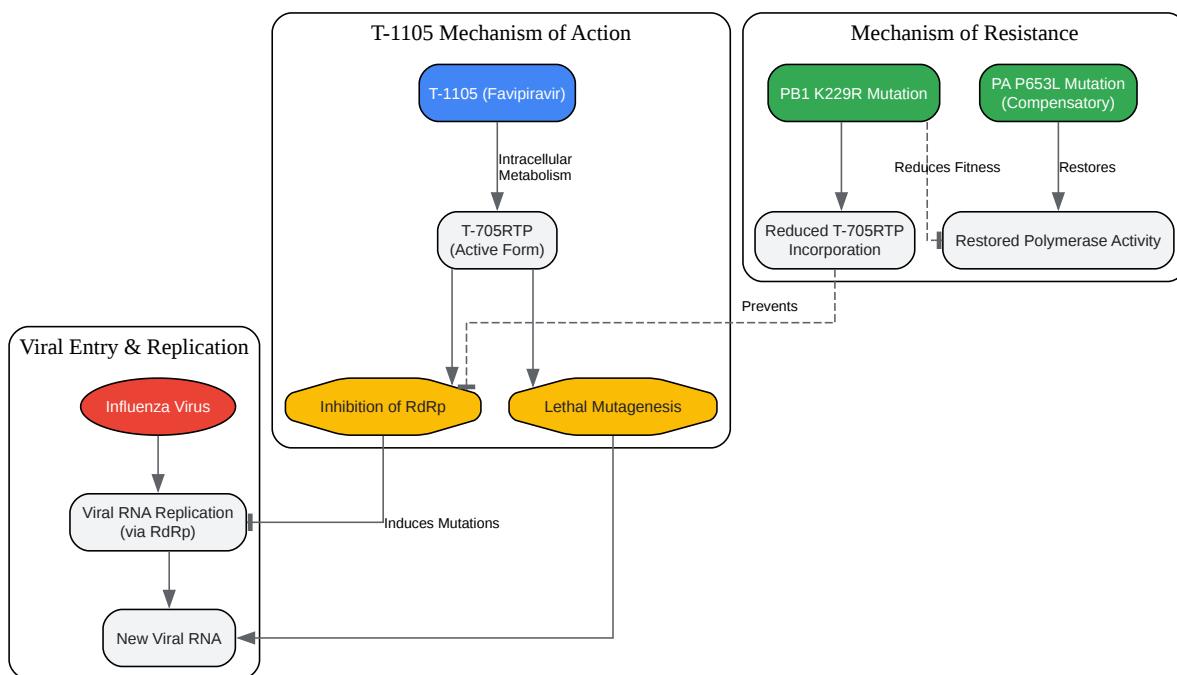
- Incubate the cultures until cytopathic effect (CPE) is observed.
- Harvest the supernatant containing the virus.
- Use the harvested virus to infect fresh cell monolayers in the presence of the same or an increased concentration of **T-1105**.
- Repeat this passaging process for a sufficient number of rounds (e.g., 10-20 passages) or until a significant reduction in drug susceptibility is observed.
- Monitoring for Resistance:
 - Periodically (e.g., every 2-3 passages), titrate the virus and perform a phenotypic assay (e.g., plaque reduction assay) to determine the EC50 of the passaged virus population.
 - Once a resistant phenotype is confirmed, perform genotypic analysis by sequencing the relevant viral genes (e.g., PB1, PB2, and PA for influenza) to identify mutations.

Protocol 2: Plaque Reduction Assay for Phenotypic Susceptibility Testing


This assay is used to determine the concentration of an antiviral drug that inhibits the formation of viral plaques by 50% (EC50).

- Cell Seeding:
 - Seed confluent monolayers of a suitable cell line (e.g., MDCK) in 6-well plates.
- Virus Dilution and Infection:
 - Prepare serial dilutions of the virus stock.
 - Infect the cell monolayers with a dilution of the virus that will produce a countable number of plaques (e.g., 50-100 plaques per well).
 - Allow the virus to adsorb for 1 hour.
- Drug Treatment and Overlay:

- Prepare a series of **T-1105** concentrations in an overlay medium (e.g., medium containing low-melting-point agarose or Avicel).
- After adsorption, remove the virus inoculum and add the overlay medium containing the different drug concentrations to the respective wells. Include a no-drug control.


- Incubation and Staining:
 - Incubate the plates at the optimal temperature for virus replication until plaques are visible.
 - Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.
- Data Analysis:
 - Count the number of plaques in each well.
 - Calculate the percentage of plaque reduction for each drug concentration relative to the no-drug control.
 - Determine the EC50 value by plotting the percentage of plaque reduction against the drug concentration and using a dose-response curve fitting model.

Visualizations

[Click to download full resolution via product page](#)

Caption: Workflow for in vitro selection of **T-1105** resistant virus.

[Click to download full resolution via product page](#)

Caption: Mechanism of action and resistance pathway for **T-1105**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. T-705 (favipiravir) and related compounds: Novel broad-spectrum inhibitors of RNA viral infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. pnas.org [pnas.org]
- 4. The mechanism of resistance to favipiravir in influenza - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The mechanism of resistance to favipiravir in influenza - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fda.gov [fda.gov]
- 8. TMC125 displays a high genetic barrier to the development of resistance: evidence from in vitro selection experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. TMC125 Displays a High Genetic Barrier to the Development of Resistance: Evidence from In Vitro Selection Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro antiviral activity of favipiravir (T-705) against drug-resistant influenza and 2009 A(H1N1) viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Technical Support Center: T-1105 (Favipiravir) In Vitro Resistance Mutation Selection]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1682577#t-1105-resistance-mutation-selection-in-vitro>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com